molecular formula C8H6N2O2 B1272160 1H-benzimidazole-4-carboxylic acid CAS No. 46006-36-4

1H-benzimidazole-4-carboxylic acid

Numéro de catalogue B1272160
Numéro CAS: 46006-36-4
Poids moléculaire: 162.15 g/mol
Clé InChI: VVQNAFBGAWCMLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-benzimidazole-4-carboxylic acid is a chemical compound with the empirical formula C8H6N2O2 . It is a heterocyclic aromatic organic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole .


Synthesis Analysis

Benzimidazole synthesis typically involves the coupling of 1,2-diaminobenzenes with carboxylic acids . An efficient one-pot conversion of carboxylic acids into benzimidazoles has been reported, which involves an HBTU-promoted methodology .


Molecular Structure Analysis

The molecular weight of 1H-benzimidazole-4-carboxylic acid is 162.15 . Its SMILES string is OC(=O)c1cccc2[nH]cnc12 , and its InChI key is VVQNAFBGAWCMLU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The inhibiting behavior of benzimidazoles appears as a consequence of energetic effect and blocking of the active surface atoms .

Applications De Recherche Scientifique

Antimicrobial Activity

1H-benzimidazole-4-carboxylic acid derivatives have been studied for their antimicrobial properties. Research has shown that certain benzimidazole compounds exhibit significant activity against a range of microbial species, including bacteria and fungi . This makes them valuable in the development of new antimicrobial agents that could be used to treat various infections.

Anticancer Properties

Benzimidazole derivatives are also being explored for their potential use in cancer therapy. These compounds can act as inhibitors of various enzymes that are involved in cancer cell proliferation. Their ability to interfere with the replication of cancer cells makes them promising candidates for anticancer drugs .

Cardiovascular Applications

In the realm of cardiovascular diseases, benzimidazole derivatives have been identified as potential therapeutic agents. They exhibit properties that can be beneficial in treating conditions such as hypertension and other heart-related disorders .

Antidiabetic Effects

The benzimidazole nucleus is being investigated for its antidiabetic effects. Some derivatives have shown promise in regulating blood sugar levels, which is crucial for the management of diabetes .

Antiviral Uses

The antiviral applications of benzimidazole compounds are another area of interest. These molecules have been found to inhibit the replication of certain viruses, making them potential components of antiviral medications .

Analgesic Potential

Benzimidazole derivatives have analgesic properties, which means they can be used to develop pain-relieving medications. Their efficacy in reducing pain without the side effects associated with traditional analgesics is a significant advantage .

Neurological Applications

There is ongoing research into the use of benzimidazole derivatives in neurology. These compounds may play a role in the treatment of neurodegenerative diseases due to their ability to interact with various biological pathways in the brain .

Ophthalmological Uses

Lastly, benzimidazole compounds are being studied for their applications in ophthalmology. They may help in treating eye conditions due to their anti-inflammatory and other pharmacological properties .

Safety and Hazards

This compound may cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Orientations Futures

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions. Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Propriétés

IUPAC Name

1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNAFBGAWCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378068
Record name 1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole-4-carboxylic acid

CAS RN

46006-36-4
Record name 1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-benzimidazole-4-carboxylic acid
Reactant of Route 3
1H-benzimidazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1H-benzimidazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1H-benzimidazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1H-benzimidazole-4-carboxylic acid

Q & A

Q1: How does 1H-benzimidazole-4-carboxylic acid exert its cardioprotective effects?

A: Research suggests that 1H-benzimidazole-4-carboxylic acid derivatives, specifically KR-33889 and its metabolite KR-34285, demonstrate cardioprotective effects by acting as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) []. PARP-1, when overactivated during myocardial ischemia, contributes to cell death. By inhibiting PARP-1, these compounds mitigate the damage caused by ischemia-reperfusion injury in cardiac tissue [].

Q2: Beyond its role in PARP-1 inhibition, are there other applications for 1H-benzimidazole-4-carboxylic acid?

A: Yes, 1H-benzimidazole-4-carboxylic acid can be used as a building block in the synthesis of Metal-Organic Frameworks (MOFs) []. The carboxylic acid group enables its incorporation as a linker within the MOF structure. Specifically, it has been utilized in the ligand functionalization of Ni-MOF-74, where it contributes to the framework's porosity and influences its CO2 adsorption properties [].

Q3: How does the structure of 1H-benzimidazole-4-carboxylic acid derivatives impact their activity?

A: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 1H-benzimidazole-4-carboxylic acid core influence its activity. For instance, research on GPR39 agonists, such as LY2784544 and GSK2636771, which contain the 1H-benzimidazole-4-carboxylic acid scaffold, has revealed the importance of specific substituents and their influence on zinc-dependent allosteric modulation of the receptor [].

Q4: Are there efficient synthetic methods available for preparing 2-aryl-1H-benzimidazole-4-carboxylic acids?

A: Yes, 2-aryl-1H-benzimidazole-4-carboxylic acids can be efficiently synthesized via the oxidative cyclization of 2,3-diaminobenzoic acid with various aromatic aldehydes []. This method offers a streamlined approach to generate a diverse library of these compounds for further investigation.

Q5: What are the potential advantages of oral administration of KR-33889 compared to intravenous administration?

A: KR-33889, a derivative of 1H-benzimidazole-4-carboxylic acid, has shown promising results when administered orally in preclinical models of myocardial infarction []. Oral administration offers significant advantages in terms of patient convenience, ease of administration, and potential for long-term treatment compliance, making it a more desirable route for drug delivery compared to intravenous administration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.